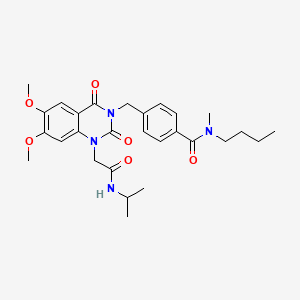
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing functional groups such as amides, ethers, and possibly a quinazolinone group . These functional groups can have various properties and reactivities, which would influence the overall behavior of the molecule.
Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its functional groups. For example, n-butylamine, which might be a part of your compound, can react with alcohols over alumina to form other amines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, n-butylamine, a possible component of your compound, is a colorless liquid with a fishy, ammonia-like odor .Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging and Therapy
One of the significant applications of this compound is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) investigated a cellular proliferative marker, closely related in structure to the compound of interest, for its safety, dosimetry, and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. The results showed significant correlations between the uptake of the compound and Ki-67, a proliferative marker, suggesting its potential in evaluating the proliferative status of solid tumors with minimal adverse effects and safe dosage levels for clinical trials (Dehdashti et al., 2013).
Sigma-2 Receptor Probing
Another study focused on the synthesis and evaluation of benzamide analogs, closely related to the mentioned compound, as probes for sigma-2 receptors. The research by Xu et al. (2005) found that one of these analogs showed high affinity for sigma-2 receptors, indicating its utility in studying these receptors in vitro. This has implications for understanding various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).
Antitumor Activity and DNA Interaction
Compounds with similar structural features have been synthesized and evaluated for their in vitro antitumor activity and interaction with DNA. Sami et al. (1995) synthesized derivatives with amino and acylamino groups, showing a strong dependence of antitumor potency on substitution position, with certain derivatives displaying significantly higher potency than the parent compound. This highlights the potential of structurally related compounds in chemotherapy, offering insights into designing more effective antitumor agents (Sami et al., 1995).
Synthesis and Chemical Characterization
Research on the synthesis and chemical characterization of compounds with similar structures has provided valuable insights into their potential applications. For example, the study by Deady et al. (2001) on the synthesis and cytotoxicity of benzimidazo[2,1-a]isoquinolines suggests the importance of structural modifications in enhancing biological activity. Such studies contribute to the foundational knowledge necessary for the development of new therapeutic agents (Deady et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c1-7-8-13-30(4)26(34)20-11-9-19(10-12-20)16-32-27(35)21-14-23(37-5)24(38-6)15-22(21)31(28(32)36)17-25(33)29-18(2)3/h9-12,14-15,18H,7-8,13,16-17H2,1-6H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXICKZGXUHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

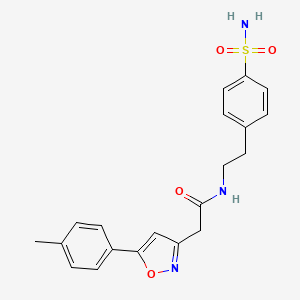

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2590547.png)
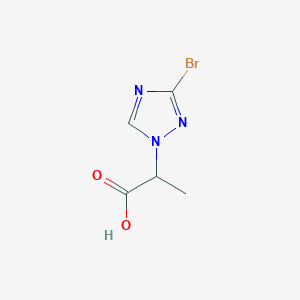
![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)

![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)

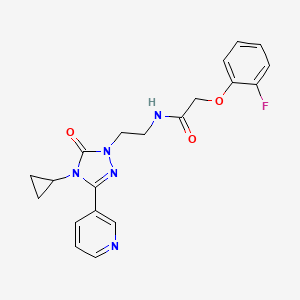
![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)
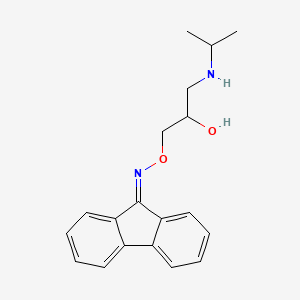
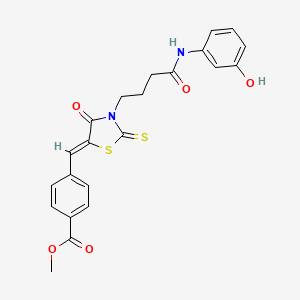
![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)